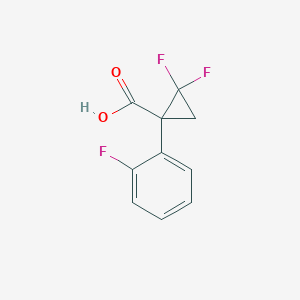
2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2229504-66-7 . It has a molecular weight of 216.16 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
This compound is solid in its physical form . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Fluoroalkylation Reagents
Yulia A. Konik et al. (2017) presented a two-step conversion of carboxylic esters into distally fluorinated ketones, utilizing tertiary cyclopropanols derived from carboxylic esters. The study focuses on cyclopropane ring cleavage reactions leading to the synthesis of β-trifluoromethyl ketones, where sodium triflinate and other sulfinate salts were used as fluoroalkylation reagents, highlighting the utility of cyclopropane derivatives in fluoroalkylation processes (Konik et al., 2017).
Asymmetric Synthesis of Fluorocyclopropanes
A. Pons and colleagues (2021) discussed the asymmetric synthesis of fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropanes, underlining the interest in these compounds within medicinal chemistry. The synthesis strategies employed by Pons et al. involve diazo-derived rhodium carbenes, zinc carbenoids, and biocatalytic methods, showcasing innovative approaches to incorporating fluorine atoms or fluorinated groups into cyclopropane rings (Pons et al., 2021).
Deoxyfluorination of Carboxylic Acids
Xiu Wang and colleagues (2021) developed 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent, for deoxyfluorination of carboxylic acids to afford various acyl fluorides. This highlights the role of cyclopropane derivatives in facilitating the transition from carboxylic acids to acyl fluorides, underscoring the importance of cyclopropane structures in the synthesis of fluorinated compounds (Wang et al., 2021).
Mechanistic Studies on Cyclopropane Derivatives
Cheng‐Hao Liu and team (2015) explored the mechanism of decomposition and inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase by 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid. Their findings contribute to understanding the increased reactivity of cyclopropyl functionalities in biochemical contexts, providing insights into the interaction between cyclopropane derivatives and biological enzymes (Liu et al., 2015).
properties
IUPAC Name |
2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-7-4-2-1-3-6(7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNWUIZDZDHAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

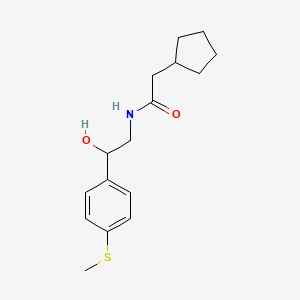

![4-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2713511.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2713514.png)
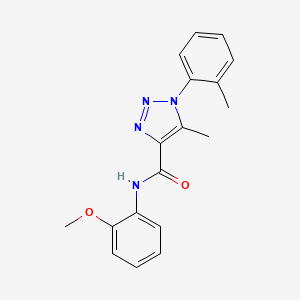
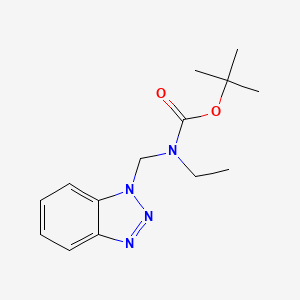
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide](/img/structure/B2713518.png)
![methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate](/img/structure/B2713520.png)
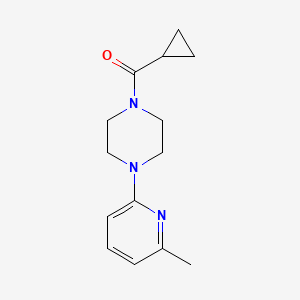
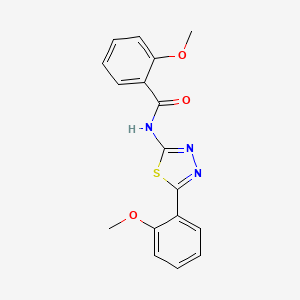
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713525.png)

